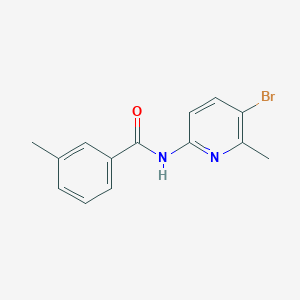

N-(5-bromo-6-methylpyridin-2-yl)-3-methylbenzamide

Description

N-(5-Bromo-6-methylpyridin-2-yl)-3-methylbenzamide is a substituted benzamide featuring a pyridinyl moiety with bromo and methyl substituents at positions 5 and 6, respectively. The 3-methylbenzamide group is attached to the pyridine ring via an amide linkage.

Key structural attributes include:

- Benzamide group: The 3-methyl substituent may enhance lipophilicity compared to unsubstituted benzamides.

Properties

IUPAC Name |

N-(5-bromo-6-methylpyridin-2-yl)-3-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrN2O/c1-9-4-3-5-11(8-9)14(18)17-13-7-6-12(15)10(2)16-13/h3-8H,1-2H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZOOFLAFGRPVJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=NC(=C(C=C2)Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-6-methylpyridin-2-yl)-3-methylbenzamide typically involves the Suzuki cross-coupling reaction. This reaction is catalyzed by palladium and involves the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids . The reaction conditions generally include the use of a base such as potassium carbonate, a solvent like dimethylformamide (DMF), and a palladium catalyst such as palladium acetate.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to achieve higher yields and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-6-methylpyridin-2-yl)-3-methylbenzamide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce corresponding oxides or amines.

Scientific Research Applications

N-(5-bromo-6-methylpyridin-2-yl)-3-methylbenzamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of N-(5-bromo-6-methylpyridin-2-yl)-3-methylbenzamide involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific application and context. For example, in biological systems, it may interact with enzymes or receptors to exert its effects.

Comparison with Similar Compounds

Table 1: Comparison of Pyridinyl-Substituted Benzamides

| Compound ID | Benzamide Substituents | Yield (%) | Melting Point (°C) | Key Features |

|---|---|---|---|---|

| 34 | 3-Cyano-5-fluoro | 100 | 245–247 | High yield; cyano group enhances polarity |

| 35 | 4-Bromo-3-fluoro | 81 | N/A | Bromo-fluoro substitution for halogen bonding |

| 36 | 3-Bromo-5-fluoro | 83 | 189–190 | Bromo-fluoro meta positions |

| 37 | 3-Fluoro-5-(pyridin-3-yl) | 37 | >275 | Pyridinyl group for π-stacking |

| 38 | 5-Fluoro-2′-methoxybiphenyl-3-yl | 60 | 206–208 | Biphenyl system for extended conjugation |

| Target | 3-Methyl | N/A | N/A | Methyl enhances lipophilicity |

Key Observations :

- Synthetic Efficiency : Compound 34 achieves 100% yield due to optimized conditions, whereas the target compound’s synthesis may require tailored protocols to accommodate bromo and methyl groups on the pyridine ring .

- Electronic Effects : Bromo and fluoro substituents (e.g., 35, 36) increase electrophilicity compared to the target’s methyl group, which is electron-donating.

- Thermal Stability: Higher melting points (e.g., 34, 37) correlate with polar substituents (cyano, pyridinyl), suggesting the target compound may exhibit moderate thermal stability.

Hydroxy-Alkyl Substituted Benzamides (–4)

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (Compound 11) represents a distinct class with an N,O-bidentate directing group (Table 2).

Table 2: Comparison with Hydroxy-Alkyl Benzamides

Key Differences :

- Functionality : Compound 11’s hydroxy-alkyl group facilitates metal coordination in catalysis, whereas the target’s pyridinyl group may engage in hydrogen bonding or π-π stacking in biological targets .

- Synthesis : Compound 11 is synthesized via acid chloride coupling (62% yield), while the target likely employs a coupling reaction similar to .

Pyrimidinyl and Heterocyclic Benzamides ()

lists compounds with moderate structural similarity (57–59%) to the target (Table 3).

Table 3: CAS Compounds with Structural Similarity

| CAS Number | Structure Summary | Similarity (%) | Key Differences |

|---|---|---|---|

| 866084-31-3 | Pyrimidinyl-oxy-N-methylbenzamide | 57.41 | Pyrimidine ring vs. pyridine |

| 199327-61-2 | N/A | 58.59 | Substituent positions not specified |

| 286371-64-0 | Trimethoxyphenylamino-pyrimidine benzamide | 57.14 | Methoxy groups enhance solubility |

| Target | N-(5-Bromo-6-methylpyridin-2-yl)-3-methylbenzamide | N/A | Bromo and methyl on pyridine |

Key Observations :

Biological Activity

N-(5-bromo-6-methylpyridin-2-yl)-3-methylbenzamide is a compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a brominated pyridine moiety, which is often associated with significant biological activities. Its molecular formula is , and it has a molecular weight of approximately 284.14 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may modulate various biochemical pathways, leading to its observed effects in different biological systems.

1. Anticancer Activity

Research indicates that this compound exhibits anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including those associated with leukemia and solid tumors. A study demonstrated its effectiveness against diffuse large B-cell lymphoma (DLBCL) by inhibiting pathways mediated by the EED protein .

2. Antimicrobial Properties

The compound also displays antimicrobial activity, particularly against bacterial strains. It has been evaluated for its ability to inhibit biofilm formation, which is critical in treating chronic infections. The following table summarizes its antimicrobial efficacy against common pathogens:

| Pathogen | Inhibition Zone (mm) | Concentration Tested (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 50 |

| Pseudomonas aeruginosa | 18 | 50 |

3. Anti-thrombolytic Activity

This compound has been investigated for its anti-thrombolytic properties. It may inhibit platelet aggregation and thrombus formation, making it a candidate for cardiovascular disease treatment.

Case Studies

Several studies have highlighted the potential of this compound in various therapeutic contexts:

- Study on DLBCL : A clinical trial evaluated the efficacy of this compound in patients with DLBCL, showing promising results in reducing tumor size and improving patient outcomes when combined with standard chemotherapy .

- Biofilm Inhibition : In vitro studies demonstrated that this compound significantly reduced biofilm formation in Staphylococcus aureus cultures, suggesting a potential application in treating device-related infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.